(2E)-3-(4-ethylphenyl)prop-2-enoic acid
Description
Properties
CAS No. |
120680-98-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Overview of Cinnamic Acid Derivatives and Their Academic Significance
Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, such as cinnamon bark, fruits, and vegetables. nih.govresearchgate.net Their core structure, consisting of a phenyl ring attached to a prop-2-enoic acid (an acrylic acid) group, allows for numerous modifications, leading to a wide array of derivatives with diverse scientific applications. nih.govnih.gov The trans (E) configuration of the double bond in the acrylic acid side chain is the most common and stable form. nih.gov
In academia, cinnamic acid derivatives are highly significant, serving as versatile building blocks for the synthesis of more complex molecules like stilbenes and styrenes. jocpr.com More importantly, they are recognized for a broad spectrum of biological activities. dntb.gov.uaeurekaselect.com Researchers have extensively investigated these compounds for their potential as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. nih.govplos.orgresearchgate.net This wide range of biological efficacy has spurred considerable research into synthesizing new derivatives with enhanced or specific activities, making them a focal point in medicinal chemistry and drug discovery. nih.govresearchgate.net
Structural Context of 2e 3 4 Ethylphenyl Prop 2 Enoic Acid
The chemical structure of (2E)-3-(4-ethylphenyl)prop-2-enoic acid, also known as 4-ethylcinnamic acid, is defined by several key features. It is built upon the fundamental phenylpropenoic acid framework. The designation "(2E)" indicates the trans geometry of the double bond in the prop-2-enoic acid side chain, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond.
A defining characteristic is the presence of an ethyl group (-CH₂CH₃) substituent on the phenyl ring. This group is located at the fourth carbon atom (the para position) of the phenyl ring, opposite the point of attachment of the propenoic acid side chain. This specific substitution pattern distinguishes it from other cinnamic acid derivatives and is crucial in determining its physicochemical properties and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol nih.gov |
| IUPAC Name | This compound |
| Appearance | Solid (at room temperature) |
| General Solubility | Generally soluble in organic solvents |
Note: Some properties are predicted or typical for this class of compounds.
Importance of Specific Substituents E.g., Ethyl Group on Phenylpropenoic Acid Framework
The type and position of substituents on the phenyl ring of the cinnamic acid framework are known to play a critical role in modulating the molecule's biological and chemical properties. nih.govnih.gov This is a central concept in structure-activity relationship (SAR) studies, which aim to understand how molecular structure dictates activity. plos.orgoup.com
The ethyl group at the para-position of (2E)-3-(4-ethylphenyl)prop-2-enoic acid influences the molecule in several ways:
Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating. This can subtly alter the electron distribution within the aromatic ring and the conjugated system of the entire molecule, potentially influencing its reactivity and interaction with molecular targets.
Steric Effects: The size of the ethyl group can create steric hindrance, influencing how the molecule fits into the active sites of enzymes or receptors. mdpi.com Studies on various substituted cinnamic acids have shown that the position of the substituent is critical; for instance, ortho- and para-substituted analogues often exhibit different potencies in biological assays compared to meta-substituted ones. nih.gov
Research comparing different substituted cinnamic acids has demonstrated that even small changes, such as replacing a methyl group with an ethyl group, or a hydroxyl with a methoxy (B1213986) group, can lead to significant differences in biological activities like antifungal, antioxidant, or anticancer efficacy. oup.comconicet.gov.armdpi.com For example, studies have shown that halogen or hydroxyl substituents can enhance certain inhibitory effects. oup.com The specific contribution of a para-ethyl group is an area of active investigation, aiming to fine-tune the properties of cinnamic acid derivatives for specific applications.
Current Research Landscape and Future Perspectives for This Compound Class
Classical Approaches to Substituted Cinnamic Acids
Traditional methods for synthesizing cinnamic acids have been well-established for over a century and remain fundamental in organic chemistry. These reactions typically involve the condensation of an aromatic aldehyde with a suitable partner containing an active methylene (B1212753) group.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, followed by dehydration. wikipedia.org For the synthesis of this compound, 4-ethylbenzaldehyde (B1584596) is condensed with a compound containing an activated methylene group, such as malonic acid or its esters. wikipedia.orgjk-sci.com
The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com When malonic acid is used in pyridine, the condensation is often followed by a decarboxylation step, a variant known as the Doebner modification, to yield the desired α,β-unsaturated acid directly. wikipedia.orgyoutube.com The general mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent elimination of a water molecule yields the final product. jk-sci.com
Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Analogs
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Malonic Acid | Pyridine | Cinnamic Acid | wikipedia.org |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Corresponding enone | wikipedia.org |
Perkin Reaction and its Adaptations
Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for the synthesis of cinnamic acids. wikipedia.org It involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com
To produce this compound, 4-ethylbenzaldehyde would be reacted with acetic anhydride and sodium acetate. iitk.ac.inlongdom.org The reaction requires high temperatures, often in the range of 180°C. jk-sci.com The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.com The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final α,β-unsaturated aromatic acid. byjus.com While a foundational method, the Perkin reaction often requires harsh conditions and long reaction times. jk-sci.com
Wittig and Horner-Wadsworth-Emmons Olefination Pathways
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and versatile methods for creating carbon-carbon double bonds with high stereocontrol. udel.eduwebassign.net
In the Wittig reaction, an aldehyde, such as 4-ethylbenzaldehyde, reacts with a phosphorus ylide. For the synthesis of the target acid's ester, an ylide like (carbethoxymethylene)triphenylphosphorane (B24862) would be used. webassign.net The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. udel.edu A key advantage is the reaction's reliability, though the phosphine (B1218219) oxide byproduct can sometimes complicate purification. alfa-chemistry.comuta.edu Solvent-free Wittig reactions have been developed to make the process greener, offering high yields of 80-85%. gctlc.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation that employs a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically involves reacting an aldehyde with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or potassium carbonate. alfa-chemistry.comnih.gov A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed by extraction. alfa-chemistry.com Furthermore, the HWE reaction generally shows a high preference for the formation of the (E)-alkene, which is desirable for the synthesis of the target compound. alfa-chemistry.comwikipedia.org Microwave-assisted HWE reactions have been shown to be an efficient and green method for synthesizing ethyl cinnamates. nih.gov
Table 2: Comparison of Wittig and HWE Reactions for Cinnamate (B1238496) Synthesis
| Reaction | Reagent | Base | Byproduct | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Wittig | Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Triphenylphosphine oxide | (E) or (Z) depending on ylide | webassign.net |
Claisen-Schmidt Condensation for Analogs
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. gordon.edumiracosta.edu This reaction is particularly useful for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors and analogs.
In a typical procedure, an aromatic aldehyde like 4-ethylbenzaldehyde would be reacted with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. gordon.eduresearchgate.net The reaction proceeds through an aldol addition followed by rapid dehydration to yield the conjugated enone. miracosta.edu While this method does not directly produce the carboxylic acid, the resulting chalcone (B49325) can be a valuable intermediate in various synthetic pathways. The Claisen-Schmidt condensation is a robust method for creating the core cinnamoyl structure found in many biologically active molecules. youtube.comyoutube.com
Modern and Sustainable Synthesis Techniques
Contemporary organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. Catalytic cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds.
Catalytic Coupling Reactions (e.g., Heck, Suzuki-Miyaura)
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. matthey.comjocpr.com For the synthesis of this compound, 4-bromo- or 4-iodoethylbenzene could be coupled with acrylic acid or its esters in the presence of a palladium catalyst and a base. jocpr.comajol.info This method offers a direct route to cinnamic acid derivatives and is often compatible with a wide range of functional groups. researchgate.net The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), has also been explored to simplify catalyst recovery and improve the sustainability of the process. matthey.com
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyoutube.com The synthesis of cinnamic acid derivatives can be achieved by coupling an arylboronic acid, such as 4-ethylphenylboronic acid, with a suitable vinyl partner like β-bromoacrylate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The Suzuki reaction is known for its mild reaction conditions, high yields, and tolerance of various functional groups, making it a highly versatile tool in modern organic synthesis. nih.govresearchgate.net
Table 3: Overview of Modern Catalytic Coupling Reactions
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Advantage | Reference |
|---|---|---|---|---|---|
| Heck | 4-Ethylaryl Halide | Acrylic Acid/Ester | Palladium Catalyst + Base | Direct C-C bond formation | matthey.comajol.info |
Green Chemistry Principles in Synthesis
The synthesis of cinnamic acid derivatives, including this compound, has increasingly adopted green chemistry principles to minimize environmental impact. Key strategies involve the use of safer solvents, alternative catalysts, and solvent-free conditions.
Two prominent green synthetic routes are the Knoevenagel condensation and the Mizoroki-Heck reaction.
Knoevenagel Condensation: This is a cornerstone of cinnamic acid synthesis. rsc.org The reaction for the target compound involves the condensation of 4-ethylbenzaldehyde with malonic acid. Traditionally, this reaction uses pyridine as a solvent and piperidine as a catalyst. rsc.org Green adaptations focus on replacing the carcinogenic pyridine with less toxic alternatives like aliphatic tertiary amines (e.g., triethylamine) in more benign solvents like toluene (B28343) or even water. rsc.orgrsc.org Recent studies have explored catalyst-free and water-mediated Knoevenagel condensations, which, despite sometimes requiring higher temperatures, represent a significant advancement in green methodology. rsc.org Solvent-free approaches, where the reactants are simply ground together, sometimes with a solid catalyst, have also proven effective and environmentally friendly. researchgate.net
Mizoroki-Heck Reaction: The Heck reaction provides a powerful and versatile method for C-C bond formation. organic-chemistry.org For the synthesis of this compound, this would typically involve the palladium-catalyzed coupling of a 4-ethylaryl halide (e.g., 4-ethyl-iodobenzene) with acrylic acid or its esters. Green variations of this reaction focus on using water as a solvent, employing phosphine-free palladium catalysts, and utilizing heterogeneous catalysts like mesoporous graphitic carbon nitride (mpg-CN) which can be easily recovered and reused. organic-chemistry.orgrsc.orgresearchgate.net These protocols often occur under mild conditions and exhibit high functional-group tolerance. rsc.org
| Method | Typical Reactants | Catalyst/Solvent System | Green Advantages | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 4-ethylbenzaldehyde, Malonic acid | Triethylamine (B128534)/Toluene | Avoids carcinogenic pyridine. | rsc.org |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Catalyst-free/Water | Eliminates catalyst and organic solvents. | rsc.org |
| Mizoroki-Heck Reaction | 4-ethylaryl halide, Acrylic acid ester | Pd(OAc)₂/TBAOAc | Phosphine-free catalyst system. | soton.ac.uk |
| Mizoroki-Heck Reaction | Aryl halide, Alkene | mpg-CN (heterogeneous) | Visible-light photocatalysis, reusable catalyst. | rsc.org |
Photochemical and Electrochemical Synthesis Routes
While photochemical and electrochemical methods are established in organic synthesis, their application to the primary synthesis of cinnamic acids is nuanced.
Photochemical Routes: Research into the photochemistry of cinnamic acids has predominantly focused on their subsequent reactions rather than their initial synthesis. The most studied photochemical reaction is the [2+2] cycloaddition, where irradiation of cinnamic acid derivatives leads to the formation of cyclobutane (B1203170) rings (truxinic or truxillic acids). bilkent.edu.trthieme-connect.com This process is highly dependent on the alignment of molecules in the solid state. Another common photochemical process is E/Z photoisomerization. tandfonline.com Direct synthesis of the cinnamic acid backbone via photochemical methods is not a commonly reported or standard route.
Electrochemical Synthesis: Electrochemical methods offer a more direct route. A notable approach is the electrocatalytic carboxylation of phenylacetylene (B144264) derivatives. academie-sciences.fr For the target molecule, this would involve the reaction of 4-ethylphenylacetylene with carbon dioxide (CO₂) in an electrochemical cell. This process can be catalyzed by complexes of metals like nickel, which activate the CO₂ for reaction. academie-sciences.fr The key advantages of this method are the use of electrons as a traceless reagent and the potential for high selectivity at room temperature, with the process being significantly less energy-intensive compared to some traditional methods. academie-sciences.fr However, other electrochemical studies focus on the oxidation or reduction of the cinnamic acid molecule itself, rather than its synthesis. nih.govresearchgate.net
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis presents a highly specific and environmentally benign pathway to this compound. The primary enzyme used in this context is Phenylalanine Ammonia Lyase (PAL) . wikipedia.orgresearchgate.net
PAL (EC 4.3.1.24) naturally catalyzes the reversible, non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. wikipedia.orgfrontiersin.org This enzymatic pathway is central to the biosynthesis of numerous polyphenol compounds in plants, fungi, and yeast. wikipedia.org
For the synthesis of this compound, the enzyme would act on the corresponding substituted amino acid, L-4-ethylphenylalanine. The reaction proceeds without the need for expensive cofactors, relying only on a self-formed MIO (3,5-dihydro-5-methyldiene-4H-imidazol-4-one) group in the active site. frontiersin.org Engineered PAL variants and whole-cell systems (e.g., using Streptomyces lividans or E. coli) have been developed to produce cinnamic acid and its derivatives from glucose or other simple carbon sources, first by synthesizing the precursor amino acid via the shikimate pathway and then converting it using an expressed PAL enzyme. researchgate.net While the reverse reaction (amination of cinnamic acids to produce non-natural amino acids) is also widely studied, the forward deamination represents a direct biocatalytic route to the target compound. nih.govubbcluj.ro
Stereoselective Synthesis and Isomeric Control (E/Z Configuration)
The geometry of the double bond is a critical feature of 3-arylprop-2-enoic acids. The designation (2E) specifies the trans configuration, where the phenyl and carboxyl groups are on opposite sides of the double bond. This isomer is generally the more thermodynamically stable product, and several classical synthetic methods provide excellent stereocontrol in its favor.
Knoevenagel-Doebner Condensation: This reaction, involving the condensation of an aromatic aldehyde with malonic acid followed by decarboxylation, is highly stereoselective for the (E)-isomer. researchgate.netchemrj.org The mechanism proceeds through an intermediate that allows for the bulky aryl and carboxyl groups to adopt the most stable anti-periplanar arrangement before the elimination of water, leading almost exclusively to the (E)-alkene. For the synthesis of heteroarylcinnamic acids, the Knoevenagel-Döbner condensation has been reported to provide 100% E-selectivity with yields often exceeding 95%. researchgate.net
Perkin Reaction: The Perkin reaction, the condensation of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt, also predominantly yields the (E)-cinnamic acid. uns.ac.id The high reaction temperatures typically used facilitate the isomerization of any initially formed Z-isomer to the more stable E-form.
Mizoroki-Heck Reaction: This palladium-catalyzed coupling is also known for its high degree of stereoselectivity, typically resulting in the trans product. organic-chemistry.org The mechanism of syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of palladium hydride inherently favors the formation of the (E)-isomer.
While these methods reliably produce the (E)-isomer, specific modified Horner-Wadsworth-Emmons (HWE) reactions using specialized phosphonate reagents have been developed to selectively synthesize the less stable (Z)-isomers when desired, highlighting the advanced level of isomeric control achievable in modern organic synthesis. researchgate.net
| Reaction | Typical Selectivity | Reason for Selectivity | Reference |
|---|---|---|---|
| Knoevenagel-Doebner Condensation | High E-selectivity (>95%) | Formation of the thermodynamically favored trans product via a stable intermediate. | researchgate.net |
| Perkin Reaction | High E-selectivity | Thermodynamic equilibration at high temperatures favors the more stable E-isomer. | uns.ac.id |
| Mizoroki-Heck Reaction | High E-selectivity (trans) | Mechanism involving syn-addition and syn-elimination favors the E-product. | organic-chemistry.org |
| Modified HWE Reaction | Tunable (can be Z-selective) | Use of specific phosphonate reagents (e.g., Ando-phosphonate) stabilizes the Z-intermediate. | researchgate.net |
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides, or its reduction to an alcohol.
Esterification Reactions and Kinetics
The conversion of this compound to its corresponding esters is a common and important transformation. This can be achieved through several methods, most notably Fischer esterification and Steglich esterification.
Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). sapub.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used or water is removed as it is formed. uns.ac.id For instance, the reaction of cinnamic acid with various alcohols like ethanol, propanol, and butanol proceeds under reflux conditions for several hours. sapub.orguns.ac.id The reaction time is a critical parameter; for the synthesis of menthyl cinnamate, a reaction time of 5 hours was found to be optimal, as shorter times resulted in incomplete reaction and longer times led to hydrolysis of the ester product. uns.ac.id
Steglich esterification offers a milder method for ester synthesis, which is particularly useful for substrates that are sensitive to strong acids. This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). cmu.ac.th The reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. cmu.ac.th The Steglich method has been shown to produce nearly quantitative yields for cinnamyl cinnamate synthesis, significantly outperforming the 41% yield obtained via an acyl halide method. cmu.ac.th
Table 1: Comparison of Esterification Methods for Cinnamic Acid Derivatives
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux, 1-6 hours | Varies (e.g., 80.73% for amyl cinnamate) | sapub.orguns.ac.id |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | High (e.g., 98% for cinnamyl cinnamate) | cmu.ac.th |
Amidation and Peptide Coupling
The carboxylic acid group of this compound can be converted into an amide by reacting it with an amine. This transformation typically requires the use of coupling reagents to activate the carboxyl group for nucleophilic attack by the amine. bachem.comyoutube.com This process is fundamental in peptide synthesis, where an amide (peptide) bond is formed between two amino acids. bachem.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. bachem.compeptide.com The carbodiimide (B86325) activates the carboxylic acid, which then reacts with HOBt to form an active ester. This intermediate is less prone to racemization and reacts efficiently with the amine to form the desired amide. peptide.com The formation of (2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic acid is a specific example of an amide derived from 4-ethylcinnamic acid. bldpharm.com Other phosphonium-based reagents like PyBOP have also been developed as effective coupling agents. bachem.com
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used; EDC forms a water-soluble urea (B33335) byproduct. | bachem.compeptide.com |
| Additives | HOBt | Minimizes racemization when used with carbodiimides. | peptide.com |
| Phosphonium Salts | PyBOP | Non-toxic alternative to BOP; effective for solid-phase synthesis. | bachem.com |
| Imidazolium | CDI | Used for synthesizing ureas and urethanes; requires a preactivation step for peptide coupling. | bachem.compeptide.com |
Reduction Reactions
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (2E)-3-(4-ethylphenyl)prop-2-en-1-ol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. cmu.ac.thevitachem.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. While effective, LiAlH₄ is highly reactive and requires careful handling. The reduction of the related 3,4,5-trimethoxycinnamic acid to its corresponding alcohol has been successfully demonstrated using this reagent. cmu.ac.th
Reactions at the Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in this compound is another key site of reactivity, participating in hydrogenation and addition reactions.
Hydrogenation and Saturation Studies
The alkene double bond can be selectively reduced, or saturated, to a single bond through hydrogenation, converting this compound into 3-(4-ethylphenyl)propanoic acid. This reaction leaves the carboxylic acid group and the aromatic ring intact.
A notable method for this transformation is catalytic transfer hydrogenation. Studies on cinnamic acid have shown that using a rhodium catalyst, specifically chloro(1,5-cyclooctadiene) rhodium(I) dimer, with formic acid as the hydrogen source and triethylamine as a base, is highly effective. chemmethod.com This method avoids the need for high-pressure hydrogen gas. The reaction demonstrates high selectivity for the alkene functional group. chemmethod.com The yield of the saturated product, hydrocinnamic acid, was found to be highly dependent on the reaction temperature and catalyst loading, with yields up to 95% being achieved. chemmethod.com
Table 3: Transfer Hydrogenation of Cinnamic Acid using Rhodium Catalyst
| Catalyst Loading (mol%) | Temperature (°C) | Yield of Phenylpropanoic Acid (%) | Reference |
|---|---|---|---|
| 10 | 65 | 95 | chemmethod.com |
| 5 | 85 | 95 | chemmethod.com |
| 2 | 85 | 47 | chemmethod.com |
Electrophilic and Nucleophilic Addition Reactions
The electronic nature of the α,β-unsaturated carbonyl system in this compound governs its reactivity in addition reactions. The carbon-carbon double bond is considered "electron-poor" due to the electron-withdrawing effect of the adjacent carboxylic acid group.
This electronic characteristic makes the double bond susceptible to nucleophilic attack, particularly via a conjugate addition mechanism, also known as Michael addition. evitachem.comresearchgate.net In this reaction, a nucleophile adds to the β-carbon of the double bond. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. researchgate.net The reaction of cinnamaldehyde (B126680) with thiols, for example, demonstrates the susceptibility of the conjugated system to attack by soft nucleophiles like sulfur. nih.gov
Conversely, the electron-deficient nature of the double bond generally makes it less reactive towards electrophiles compared to a simple alkene. However, electrophilic substitution reactions on the activated 4-ethylphenyl ring, such as nitration or halogenation, can occur under appropriate conditions. evitachem.com
Cycloaddition Chemistry
The reactivity of this compound in cycloaddition reactions is governed by the electron-deficient nature of the α,β-unsaturated system, making it a competent dienophile and dipolarophile in various transformations.
Diels-Alder Reaction:
As a classic [4+2] cycloaddition, the Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgkhanacademy.org this compound, with its electron-withdrawing carboxylic acid group conjugated to the double bond, is expected to act as a dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.orglibretexts.org While specific examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of similar cinnamic acid derivatives. The reaction with a conjugated diene would lead to the formation of a cyclohexene (B86901) derivative. The stereochemistry of the reaction is highly specific, with a cis dienophile yielding a cis-substituted ring and a trans dienophile (like the title compound) affording a trans-substituted product. libretexts.org The reaction generally proceeds via a concerted mechanism, passing through a cyclic transition state. organic-chemistry.org
1,3-Dipolar Cycloaddition:
This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones and diazomethane (B1218177), to form five-membered heterocyclic rings. chesci.comwikipedia.org These reactions are a powerful tool for the synthesis of various heterocyclic frameworks.
The reaction with nitrones, for instance, yields isoxazolidines. wikipedia.orgrsc.org The regioselectivity of this cycloaddition is controlled by frontier molecular orbital (FMO) interactions. For an electron-deficient alkene like this compound, the reaction is typically controlled by the interaction between the HOMO of the nitrone and the LUMO of the alkene, leading to a specific regioisomer. wikipedia.org
The cycloaddition with diazomethane (CH₂N₂) or its derivatives like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can lead to the formation of pyrazolines. researchgate.netresearcher.lifemasterorganicchemistry.com The reaction of cinnamate esters with TMS-diazomethane has been shown to produce 1-pyrazolines, with the product distribution being sensitive to reaction temperature. researchgate.net
| Cycloaddition Type | Reactant | Product Type | Key Features |
| Diels-Alder [4+2] | Conjugated Diene | Cyclohexene derivative | Concerted mechanism, stereospecific. organic-chemistry.orglibretexts.org |
| 1,3-Dipolar [3+2] | Nitrone | Isoxazolidine | Forms five-membered heterocycles, regioselective. wikipedia.orgrsc.org |
| 1,3-Dipolar [3+2] | Diazomethane | Pyrazoline | Can be sensitive to reaction conditions. researchgate.netresearcher.life |
Epoxidation and Dihydroxylation Reactions
The double bond in this compound is susceptible to oxidation reactions, leading to the formation of epoxides or vicinal diols.
Epoxidation:
Epoxidation of the alkene can be achieved using various peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction would yield the corresponding epoxide, (2R,3S)-3-(4-ethylphenyl)-3-oxiranecarboxylic acid. The reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond.
Dihydroxylation:
A key transformation in this class is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.orgyoutube.com The choice of the chiral ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates the stereochemical outcome of the reaction, allowing for the selective formation of either enantiomer of the diol. wikipedia.orgyoutube.com
The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide a convenient method for achieving high enantioselectivity. organic-chemistry.orgyoutube.com For trans-alkenes like this compound, AD-mix-α typically yields the (2S,3R)-diol, while AD-mix-β gives the (2R,3S)-diol. The reaction is highly regioselective, favoring the more electron-rich double bond in polyunsaturated substrates. wikipedia.orgyoutube.com
| Reaction | Reagents | Product | Stereochemistry |
| Epoxidation | m-CPBA | (2R,3S)-3-(4-ethylphenyl)-3-oxiranecarboxylic acid | Stereospecific |
| Sharpless Dihydroxylation | OsO₄ (cat.), AD-mix-α | (2S,3R)-2,3-dihydroxy-3-(4-ethylphenyl)propanoic acid | Enantioselective (S,R) |
| Sharpless Dihydroxylation | OsO₄ (cat.), AD-mix-β | (2R,3S)-2,3-dihydroxy-3-(4-ethylphenyl)propanoic acid | Enantioselective (R,S) |
Reactions on the Aromatic Ring
The phenyl ring of this compound can undergo a variety of substitution reactions, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
The ethyl group on the phenyl ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. However, the deactivating effect of the propenoic acid side chain can influence the reactivity and regioselectivity of these reactions.
Halogenation:
Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents, such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The ethyl group directs the incoming electrophile to the positions ortho to it.
Nitration:
Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk Studies on the nitration of cinnamic acid and its derivatives have shown that the reaction can be complex, with potential for side-chain nitration in addition to aromatic substitution. rsc.org For this compound, nitration is expected to occur primarily at the positions ortho to the activating ethyl group.
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂, FeBr₃ | (2E)-3-(2-bromo-4-ethylphenyl)prop-2-enoic acid |
| Nitration | HNO₃, H₂SO₄ | (2E)-3-(4-ethyl-2-nitrophenyl)prop-2-enoic acid |
Cross-Coupling Reactions on Phenyl Ring
To perform cross-coupling reactions on the phenyl ring of this compound, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., Br, I) or a triflate. A bromo-substituted derivative, for example, could be synthesized via electrophilic bromination as described above. This halo-functionalized molecule can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For instance, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid to generate a biaryl structure. mdpi.com
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org A halo-substituted this compound could react with an alkene, such as an acrylate, to further extend the carbon framework. researchgate.net
| Reaction | Substrate Prerequisite | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki Coupling | Halogenated phenyl ring | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |
| Heck Reaction | Halogenated phenyl ring | Alkene | Pd catalyst, Base | Substituted alkene |
Photochemical Transformations and Degradation
This compound, as a cinnamic acid derivative, is expected to undergo photochemical reactions, primarily [2+2] cycloaddition (dimerization) and photodegradation upon exposure to UV radiation.
Photochemical [2+2] Cycloaddition:
In the solid state or in concentrated solutions, cinnamic acids can undergo photodimerization upon irradiation with UV light to form cyclobutane derivatives, known as truxillic and truxinic acids. bilkent.edu.trdigitellinc.comresearchgate.net This [2+2] cycloaddition is a classic example of a photochemical pericyclic reaction. aklectures.com The regiochemistry and stereochemistry of the resulting cyclobutane are dependent on the packing of the molecules in the crystal lattice or the use of templates. bilkent.edu.trdigitellinc.com For this compound, irradiation would likely lead to a mixture of dimeric products. Reversible [2+2] cycloadditions have also been demonstrated for some cinnamic acid derivatives. researchgate.net
Photodegradation:
Cinnamic acid and its derivatives can undergo photodegradation when exposed to UV light, particularly in aqueous solutions. nih.gov The degradation process can be influenced by factors such as pH and the presence of other substances. For instance, the photodegradation of cinnamic acid under UVB irradiation has been studied in various media, showing that the process is pH-dependent. rsc.org Advanced oxidation processes, such as photoelectro-Fenton, can lead to the complete mineralization of trans-cinnamic acid. nih.gov
| Process | Conditions | Outcome |
| [2+2] Cycloaddition | UV irradiation (solid state/conc. solution) | Formation of cyclobutane dimers (truxinic/truxillic acid derivatives) bilkent.edu.trdigitellinc.com |
| Photodegradation | UV irradiation (aqueous solution) | Degradation to smaller molecules, potential for complete mineralization rsc.orgnih.gov |
Electrochemical Behavior and Redox Processes
The electrochemical properties of this compound are influenced by the presence of the electroactive propenoic acid moiety and the substituted phenyl ring.
Electrochemical Oxidation:
Electrochemical oxidation of cinnamic acid and its derivatives has been investigated as a method for both synthesis and degradation. The oxidation process can occur at the double bond or the aromatic ring, depending on the reaction conditions and the electrode material. Studies on the electrochemical oxidation of cinnamic acid have shown that it can be oxidized to form various products, including 1,4-diphenylbut-1,3-diene under certain conditions. researchgate.net Advanced oxidation processes involving electrochemical methods can lead to the complete destruction of the molecule. nih.gov
Cyclic Voltammetry:
Cyclic voltammetry (CV) is a useful technique to study the redox behavior of compounds like this compound. The oxidation potential of cinnamic acid derivatives is related to their antioxidant activity. nih.gov For p-substituted cinnamic acids, the oxidation typically involves the phenolic hydroxyl group, if present. In the case of this compound, which lacks a phenolic hydroxyl group, the electrochemical oxidation would likely involve the double bond or the aromatic ring at higher potentials. The oxidation of the double bond can proceed via an initial electron transfer to form a radical cation, which can then undergo further reactions.
| Technique | Observation | Significance |
| Electrochemical Oxidation | Oxidation of the double bond and/or aromatic ring | Can be used for synthesis or degradation of the compound. nih.govresearchgate.net |
| Cyclic Voltammetry | Provides information on oxidation potentials | Relates to the electronic properties and potential antioxidant activity of derivatives. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are the cornerstone of structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The trans-configuration of the double bond is characterized by a large coupling constant (typically 15-16 Hz) between the two vinylic protons. The aromatic protons of the 4-ethylphenyl group will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling with their respective neighbors. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the aromatic ring will appear in the typical aromatic region, with the ipso-carbons (those attached to the ethyl and propenoic acid groups) having distinct chemical shifts from the other aromatic carbons. The vinylic carbons will also have characteristic shifts, and the carbons of the ethyl group will appear in the upfield aliphatic region.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 12.0-13.0 (br s, 1H) | 170-175 |
| Vinylic Proton (α to COOH) | 6.3-6.5 (d, 1H, J ≈ 16 Hz) | 118-122 |
| Vinylic Proton (β to COOH) | 7.6-7.8 (d, 1H, J ≈ 16 Hz) | 145-150 |
| Aromatic Protons (ortho to ethyl) | 7.2-7.4 (d, 2H, J ≈ 8 Hz) | 128-130 |
| Aromatic Protons (ortho to propenoic acid) | 7.4-7.6 (d, 2H, J ≈ 8 Hz) | 129-131 |
| Aromatic Carbon (C-ethyl) | - | 145-150 |
| Aromatic Carbon (C-propenoic acid) | - | 131-135 |
| Ethyl Methylene (-CH₂) | 2.6-2.8 (q, 2H, J ≈ 7.5 Hz) | 28-30 |
| Ethyl Methyl (-CH₃) | 1.2-1.4 (t, 3H, J ≈ 7.5 Hz) | 15-17 |
Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments provide correlational information that is crucial for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the two vinylic protons, between the aromatic protons on the same ring, and between the methylene and methyl protons of the ethyl group. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com HMBC is vital for connecting the different spin systems within the molecule. For instance, it would show a correlation from the vinylic proton beta to the carboxylic acid to the ipso-carbon of the aromatic ring, confirming the connectivity of the phenyl and propenoic acid moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In the case of this compound, NOESY can confirm the E-configuration of the double bond by showing a spatial correlation between the vinylic protons and the adjacent aromatic protons.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₁₁H₁₂O₂. The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula. For related compounds, HRMS has been successfully used to confirm their molecular formulas. rsc.org
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Cleavage of the ethyl group from the phenyl ring is also a probable fragmentation route. The study of fragmentation mechanisms in similar molecules, such as deprotonated N,2-diphenylacetamides, can provide insights into the expected fragmentation pathways. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 176 | [M]⁺ | Molecular Ion |
| 159 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 148 | [M - CO]⁺ | Loss of carbon monoxide from the acylium ion |
| 131 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 115 | [C₉H₇]⁺ | Subsequent fragmentation of the phenylpropenyl cation |
| 105 | [C₈H₉]⁺ | Cation of ethylbenzene |
Note: These are predicted fragmentation patterns based on the structure and may vary depending on the ionization technique and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense absorption for the C=O stretch of the carboxylic acid would be expected around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ region. The trans-disubstituted double bond would also give rise to a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the alkene would be expected to produce strong signals in the Raman spectrum. The symmetric breathing mode of the benzene ring is also a characteristic Raman band.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) | Weak |
| Carbonyl (C=O) | C=O Stretch | 1680-1710 (strong) | Moderate |
| Alkene (C=C) | C=C Stretch | 1625-1645 (medium) | Strong |
| Aromatic Ring (C=C) | C=C Stretch | ~1600, ~1475 (medium) | Strong |
| C-H (sp²) | C-H Stretch | 3000-3100 (medium) | Strong |
| C-H (sp³) | C-H Stretch | 2850-2970 (medium) | Strong |
| trans-Alkene (=C-H) | Out-of-plane bend | 960-980 (strong) | Weak |
Note: Predicted frequencies are based on typical ranges for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule, particularly for compounds like this compound that possess a conjugated π-system. The extended conjugation, which encompasses the phenyl ring, the propenoic acid moiety, and the ethyl substituent, gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
The principal electronic transitions observed in cinnamic acid and its derivatives are π → π* transitions, which are typically intense and occur at specific wavelengths (λmax). The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the electron-donating nature of the para-substituted ethyl group is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted cinnamic acid. This is due to the stabilization of the excited state through resonance.
Table 1: Comparison of UV Absorption Maxima for Selected 4-Substituted Cinnamic Acids in Methanol
| Compound | 4-Substituent | λmax (nm) | Reference |
| Cinnamic acid | -H | ~270 | researchgate.net |
| p-Coumaric acid | -OH | ~310 | nih.govresearchgate.net |
| 4-Methoxycinnamic acid | -OCH₃ | ~310 | rsc.org |
| This compound | -CH₂CH₃ | Estimated ~280-295 | Inference |
Note: The λmax for this compound is an estimation based on the electronic effects of the ethyl group in comparison to other substituents.
The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents can interact with the solute, stabilizing the ground and excited states to different extents, which can lead to shifts in the λmax. Theoretical calculations using time-dependent density functional theory (TD-DFT) can also be employed to predict the electronic absorption spectra of such compounds and complement experimental findings. dntb.gov.ua
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal crucial information about its molecular conformation, including bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.
Although a specific crystal structure for this compound has not been reported in the crystallographic databases, the structures of numerous other cinnamic acid derivatives have been extensively studied. researchgate.netesrf.frresearchgate.netcardiff.ac.uk These studies provide a solid foundation for predicting the likely structural features of the title compound.
In the solid state, cinnamic acids typically adopt a nearly planar conformation to maximize π-conjugation. The carboxylic acid groups frequently form hydrogen-bonded dimers, creating a centrosymmetric arrangement. The packing of these dimers is then dictated by other intermolecular interactions, such as C-H···O and π-π stacking interactions.
Table 2: Expected Crystallographic Parameters and Structural Features for this compound (based on analogues)
| Parameter | Expected Feature | Rationale from Analogues |
| Molecular Conformation | Largely planar | To maximize π-conjugation, as seen in other cinnamic acid derivatives. |
| Crystal System | Likely monoclinic or orthorhombic | Common space groups for cinnamic acid derivatives. |
| Primary Intermolecular Interaction | Centrosymmetric hydrogen-bonded dimers of carboxylic acids | A characteristic feature of the solid-state structures of carboxylic acids. |
| Secondary Intermolecular Interactions | C-H···O interactions, π-π stacking | The aromatic rings and ethyl groups will participate in these weaker interactions, influencing the overall crystal packing. |
The study of the crystal structure is also vital for understanding solid-state reactivity, such as the topochemical photodimerization of some cinnamic acids when exposed to UV light. esrf.fr
Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
This compound itself is not chiral. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center into the ethyl group (e.g., at the benzylic position) or by forming chiral salts or esters with a chiral amine or alcohol.
For such hypothetical chiral derivatives, CD spectroscopy would be an invaluable tool. The CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.
Table 3: Potential Applications of Chiroptical Methods for Chiral Derivatives of this compound
| Chiroptical Technique | Potential Application | Expected Outcome |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration of a chiral center in a derivative. | The sign of the Cotton effect associated with the π → π* transition of the cinnamoyl chromophore could be correlated with the R/S configuration at the chiral center. |
| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation at various wavelengths. | Would show a plain or anomalous curve, providing complementary information to the CD spectrum and confirming the presence of chirality. |
| Vibrational Circular Dichroism (VCD) | Analysis of the stereochemistry of flexible chiral derivatives in solution. | Would provide information on the preferred solution-state conformation of the chiral side chain. |
In the absence of experimental data for chiral derivatives of this compound, the principles of chiroptical spectroscopy for similar chromophoric systems would apply. The cinnamoyl moiety acts as a chromophore, and its interaction with a nearby stereogenic center would induce a CD signal. The empirical "Exciton Chirality Method" could potentially be applied to dimeric systems derived from chiral diols and the acid, allowing for the determination of the diol's absolute configuration.
Theoretical and Computational Investigations of 2e 3 4 Ethylphenyl Prop 2 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like (2E)-3-(4-ethylphenyl)prop-2-enoic acid, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.
Such studies on similar molecules often employ hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). These calculations can yield crucial information, including bond lengths, bond angles, and dihedral angles. For instance, a DFT optimization of a related chalcone (B49325), (2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, using the B3LYP/6–31-G(d) level of theory showed only minor deviations between the calculated gas-phase geometry and the experimentally determined crystal structure, validating the method's accuracy. The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its reactive behavior.
While DFT is prevalent, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data. They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. These could be used for initial, large-scale screenings of molecular properties or for very large systems, but specific studies employing these methods for this compound are not present in the available literature.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bond linking the phenyl ring to the propenoic acid group and the bonds within the ethyl substituent.
Conformational analysis would systematically explore the potential energy surface of the molecule to identify its stable conformers (energy minima) and the transition states that separate them. For a similar compound, ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-enoate, computational studies revealed two stable conformations of similar energy, which were consistent with the geometries observed in its crystal structure.
Molecular dynamics (MD) simulations would simulate the atomic motions of the molecule over time, providing a view of its dynamic behavior. An MD simulation could show how the molecule flexes and changes shape at a given temperature and in a specific environment (e.g., in a solvent). This would provide deeper insight into its conformational preferences and the accessibility of different reactive shapes.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, these predictions would be invaluable.
DFT calculations are commonly used to predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrations of functional groups like the carboxylic acid C=O stretch or the C=C double bond stretch.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the ¹H and ¹³C atoms.
UV-Visible spectra: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies, which correspond to the absorption of light.
For related molecules, the comparison between DFT-optimized geometry and crystal structure data has been a key step in validating the computational approach before predicting other properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the energy and shape of the HOMO and LUMO would be calculated.
HOMO: Represents the ability to donate an electron. It is expected to be localized over the electron-rich phenyl ring and the C=C double bond.
LUMO: Represents the ability to accept an electron. It is likely centered on the electron-withdrawing carboxylic acid group and the conjugated system.
The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. In a study of a different cinnamic acid derivative, the introduction of a water molecule was found to decrease the HOMO-LUMO gap, indicating an increase in reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to act as an electrophile. |
This table represents the theoretical framework. Specific calculated values for this compound are not available in the searched literature.
Reaction Pathway and Transition State Modeling
Computational modeling can be used to map the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state (TS) , which is the energy maximum along the minimum energy reaction pathway. The energy difference between the reactants and the transition state is the activation energy (ΔE‡) , which determines the reaction rate.
For this compound, one could model reactions such as its esterification, its polymerization, or its participation in cycloaddition reactions. For example, a computational study on the reaction of a nitro-prop-2-enoate with 2-methoxyfuran (B1219529) identified multiple possible transition states and intermediates, revealing a complex mechanism that differed from initial postulates. Such a study for the title compound would clarify its reaction mechanisms and predict its chemical behavior under various conditions.
Molecular Docking and Ligand-Target Interaction Analysis (Computational Aspects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the nature of their interactions.
In studies on related cinnamic acid derivatives, targets have included enzymes such as α-glucosidase, which is relevant to diabetes, and various microbial enzymes. orientjchem.org The binding affinity, often expressed as binding energy (ΔG), and the specific amino acid residues involved in the interactions are key outcomes of these simulations. For example, lower binding energy values indicate a more stable ligand-protein complex.
Table 1: Representative Molecular Docking Data for Cinnamic Acid Derivatives Against Various Targets
| Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |
| Cinnamic amides | Dengue Virus NS2B/NS3 Protease | Not specified | Not specified |
| Cinnamic acid esters | Fungal enzymes (e.g., from Candida albicans) | Not specified | Not specified |
| General cinnamic acids | Human α-glucosidase | Not specified | Not specified |
Note: This table represents findings for the broader class of cinnamic acid derivatives, as specific data for this compound is not available in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by correlating molecular descriptors (numerical representations of molecular structure) with experimental data.
For the class of cinnamic acid derivatives, QSAR studies have been employed to predict various biological activities, including antitubercular and antimicrobial effects. nih.govrsdjournal.org These models often highlight the importance of specific physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters, in determining the biological potency of the compounds.
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known activities is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While a specific QSAR or QSPR model for this compound is not described in the provided search results, the general findings for cinnamic acid derivatives suggest that the ethylphenyl group would significantly influence the compound's properties. The ethyl group, being hydrophobic, would increase the lipophilicity of the molecule, which could, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Cinnamic Acid Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Hammett constants, Dipole moment, Partial charges | Influence electrostatic interactions and reaction mechanisms. |
| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, affecting how it fits into a binding site. |
| Hydrophobic | LogP, Hydrophobic field | Relate to the compound's solubility and ability to cross biological membranes. |
| Topological | Connectivity indices, Wiener index | Encode information about the branching and connectivity of the molecule. |
These computational approaches are powerful tools in medicinal chemistry and materials science for the rational design of new compounds with desired properties. The insights gained from molecular docking and QSAR/QSPR studies on related structures provide a solid foundation for predicting the behavior of this compound and guiding future experimental research.
Biological and Biochemical Activity Studies: Mechanistic Insights Excluding Clinical Data
Enzyme Inhibition and Modulation Mechanisms (in vitro and animal models)
The inhibition of enzymes involved in pathological processes is a cornerstone of drug discovery. For compounds like (2E)-3-(4-ethylphenyl)prop-2-enoic acid, key targets would likely include enzymes central to inflammation and metabolic diseases.
Molecular Basis of Ligand-Enzyme Interactions
To understand how a compound inhibits an enzyme at the molecular level, researchers employ computational techniques like molecular docking. These studies predict the binding mode and affinity of a ligand within the active site of a target protein. japer.inmdpi.com For example, docking studies can reveal key hydrogen bond interactions and hydrophobic contacts between a compound and the amino acid residues of enzymes like COX-2 or α-glucosidase. jppres.comjaper.in This information is invaluable for the structure-based design of more potent and selective inhibitors. The binding energy, often expressed in kcal/mol, is a quantitative measure of the stability of the ligand-enzyme complex. jppres.com
Antioxidant Mechanisms and Free Radical Scavenging (in vitro, cellular, and animal models)
Antioxidant activity is a frequently investigated property of novel chemical entities due to the role of oxidative stress in numerous diseases.
Mechanisms of Reactive Oxygen Species (ROS) Scavenging
The ability of a compound to scavenge reactive oxygen species (ROS) is a key indicator of its antioxidant potential. In vitro assays are commonly used to assess this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method where the discoloration of the DPPH solution indicates the hydrogen-donating ability of the antioxidant compound. nih.govmdpi.comnih.govmdpi.com The results are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Another common method is the hydrogen peroxide (H2O2) scavenging assay, which measures a compound's ability to neutralize this particular ROS. nih.gov The effectiveness of many natural phenolic compounds as antioxidants is often proportional to the number of hydroxyl groups in their aromatic rings. researchgate.net
Table 2: Illustrative Antioxidant Activity Data for Various Compounds
| Compound/Extract | Assay | Result (IC50) | Reference |
| (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | DPPH Scavenging | Not specified, but active | researchgate.net |
| Aqueous extract of Pluchea lanceolata | DPPH Scavenging | High potential | nih.gov |
| Methanol extract of Pluchea lanceolata | H2O2 Scavenging | High potential | nih.gov |
This table provides examples of data from antioxidant assays for other compounds and does not reflect data for this compound.
Cellular Antioxidant Defense Modulation
Beyond direct radical scavenging, compounds can also exert antioxidant effects by modulating the cell's own defense mechanisms. This can involve upregulating the expression or activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Studies in cellular and animal models can measure the levels of these enzymes and the products of lipid peroxidation, such as malondialdehyde (MDA), to assess the protective effects of a compound against oxidative stress. nih.gov
Anti-inflammatory Mechanisms (in vitro and animal models)
The anti-inflammatory properties of a compound are often evaluated using a combination of in vitro and in vivo models that mimic different aspects of the inflammatory response.
A widely used in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents. nih.govresearchgate.netscienceopen.complos.orgnih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over several hours. nih.govresearchgate.net The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Mechanistically, the anti-inflammatory effects can be linked to the inhibition of pro-inflammatory mediators. This is often assessed by measuring the levels of substances like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in the inflamed tissue or in cell cultures (e.g., lipopolysaccharide-stimulated macrophages). nih.govscienceopen.com Furthermore, the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2 can be quantified to elucidate the compound's mechanism of action at the molecular level. scienceopen.com Histopathological examination of the inflamed tissue can also reveal a reduction in the infiltration of inflammatory cells, such as neutrophils, providing further evidence of an anti-inflammatory effect. scienceopen.com
Modulation of Inflammatory Mediators (e.g., Cytokines, Prostaglandins)
Direct studies detailing the effect of this compound on specific inflammatory mediators are not extensively available in current literature. However, the parent structure, cinnamic acid, and its derivatives are known to possess anti-inflammatory properties. nih.gov Research indicates that cinnamic acid analogues can suppress oxidative stress and modulate key inflammatory molecules like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov
Derivatives of cinnamic acid have been shown to reduce the expression of pro-inflammatory cytokines. For example, certain synthetic derivatives have demonstrated the ability to inhibit the release of Interleukin-6 (IL-6) in cell-based assays. The anti-inflammatory effects of this class of compounds are often linked to the nature of the substituents on the aryl ring. nih.gov While many studied derivatives feature hydroxyl groups, which contribute significantly to antioxidant and anti-inflammatory action, the 4-ethyl group of this compound introduces lipophilicity, which may influence its interaction with cellular membranes and inflammatory enzymes.
Signaling Pathway Interventions (e.g., NF-κB, MAPK)
The anti-inflammatory activities of many natural and synthetic compounds are often traced to their ability to interfere with intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.
While specific data on this compound is scarce, studies on related molecules provide a basis for potential mechanisms. Cinnamic acid and its analogues have been reported to suppress inflammation by modulating NF-κB levels. nih.gov This modulation prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include various cytokines and enzymes like COX-2. The structural characteristics of cinnamic acid derivatives, particularly the substituents on the phenyl ring, are known to influence these activities. nih.gov The electron-donating nature and lipophilicity of the ethyl group at the para-position of this compound could theoretically affect its ability to interact with proteins within these signaling pathways, though dedicated studies are required to confirm this.
Antimicrobial Mechanisms (in vitro)
Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial activities. ui.ac.idnih.gov Modifications to the parent cinnamic acid structure have been a key strategy for developing new antimicrobial agents with potentially improved efficacy. ui.ac.id
Antibacterial and Antifungal Action Modes
The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on their specific chemical structure. researchgate.net Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, with activity varying based on the type and position of substituents on the aromatic ring and modifications to the carboxylic acid group. aip.orgnih.gov For instance, esterification of the carboxylic acid group has been shown to enhance antimicrobial activity. aip.org
One proposed mechanism for antifungal action involves the inhibition of enzymes unique to fungi, such as those involved in cell wall synthesis or membrane integrity, like 14α-demethylase. nih.govresearchgate.net For antibacterial action, mechanisms may include the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov The lipophilicity introduced by the 4-ethyl group in this compound may enhance its ability to penetrate microbial cell membranes, a key step in exerting antimicrobial effects.
Below is a table summarizing the in vitro antimicrobial activity of various cinnamic acid derivatives against selected microorganisms, providing a comparative context.
| Compound/Derivative | Test Organism | Activity/Measurement (MIC) | Reference |
| Isobutyl cinnamate (B1238496) | Candida albicans | 0.89 µM | aip.org |
| Isobutyl cinnamate | Aspergillus niger | 0.79 µM | aip.org |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL | nih.govresearchgate.net |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | nih.govresearchgate.net |
| Decyl cinnamate | Staphylococcus aureus | 550.96 µM | nih.gov |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | nih.gov |
| p-Coumaric acid | Colistin-Resistant A. baumannii | 512 µg/mL | mdpi.com |
| Ferulic acid | Colistin-Resistant A. baumannii | 256 µg/mL | mdpi.com |
This table is for illustrative purposes to show the range of activities within the cinnamic acid class. MIC = Minimum Inhibitory Concentration.
Antiviral Activity and Host Defense Enhancement
Research into the antiviral properties of cinnamic acid derivatives is an emerging field. nih.govingentaconnect.com While specific studies on this compound are not available, the general class of compounds has been investigated for activity against various viruses. The mechanism of action is often linked to the inhibition of viral entry, replication, or key viral enzymes. The structural features, such as the presence of phenolic hydroxyl groups, have been noted as important for antiviral effects in some derivatives, a feature absent in 4-ethylcinnamic acid. ingentaconnect.com Further research is necessary to determine if derivatives with lipophilic substituents, such as the ethyl group, possess any significant antiviral capabilities.
Structure-Activity Relationship (SAR) Studies for Biological Targets (non-clinical context)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For cinnamic acid derivatives, SAR studies have identified several key features that govern their anti-inflammatory and antimicrobial effects. nih.govresearchgate.net
The main reactive sites on the cinnamic acid skeleton are the aromatic ring, the carboxylic acid group, and the conjugated double bond. nih.gov
Aromatic Ring Substitution: The type, number, and position of substituents on the phenyl ring are critical. Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are frequently associated with strong antioxidant and anti-inflammatory activity. jocpr.comnih.gov For example, the presence of a phenolic hydroxyl group is often essential for high free-radical scavenging activity. ingentaconnect.com Conversely, lipophilic substituents, such as the ethyl group in this compound, increase the compound's non-polarity. This increased lipophilicity can enhance membrane permeability, potentially improving antimicrobial efficacy, but may alter interactions with enzyme active sites compared to more polar derivatives. nih.gov
Carboxylic Acid Modification: Modification of the carboxylic acid group into esters or amides often leads to enhanced biological activity, particularly antimicrobial effects. aip.orgmdpi.com This suggests that while the core cinnamic structure is important, derivatization at this site can significantly tune the compound's properties.
Double Bond: The trans-configuration of the double bond is generally more stable and is the form predominantly studied for biological activity. mdpi.com
For this compound, the key structural feature is the 4-ethyl group. This lipophilic group may confer a different biological activity profile compared to the more commonly studied hydroxylated derivatives like p-coumaric, caffeic, or ferulic acid.
Biotransformation and Metabolic Fate in non-human biological systems (in vitro, animal models)
Understanding the metabolic fate of a compound is essential for evaluating its biological activity and disposition. While no studies have specifically detailed the biotransformation of this compound, research on the parent compound, cinnamic acid, and its other derivatives in animal models provides insight into its likely metabolic pathways.
In rats, the metabolism of cinnamic acid derivatives generally involves Phase I reactions like hydroxylation and Phase II conjugation reactions. ui.ac.id The yeast Yarrowia lipolytica has been shown to metabolize cinnamic acid first to p-coumaric acid (hydroxylation) and then to 4-hydroxybenzoic acid. nih.gov
Studies in rats and mice have shown that cinnamic acid itself is metabolized into several compounds, with hippuric acid being the major urinary metabolite. Other minor metabolites include 3-hydroxy-3-phenylpropionic acid and benzoyl glucuronide. aip.org It is plausible that this compound would follow similar metabolic routes, including:
Beta-oxidation of the propionic acid side chain.
Hydroxylation of the aromatic ring or, more likely, on the ethyl group.
Conjugation of the carboxylic acid group (e.g., with glycine (B1666218) to form a hippuric acid analog) or of any newly formed hydroxyl groups (e.g., with glucuronic acid or sulfate).
In vitro biotransformation systems, which use purified enzymes or microbial cultures, are valuable tools for producing and identifying potential new metabolites of compounds like cinnamic acid. mdpi.commdpi.com
Advanced Applications and Future Research Directions Non Clinical Focus
Applications in Materials Science and Polymer Chemistry
Currently, there is no specific research available in peer-reviewed literature detailing the applications of (2E)-3-(4-ethylphenyl)prop-2-enoic acid in materials science and polymer chemistry. The following subsections outline areas where related compounds are sometimes explored, but it must be emphasized that no studies have been published regarding the use of this compound itself in these contexts.
Monomer for Specialty Polymer Synthesis
There are no available studies that report the use of this compound as a monomer for the synthesis of specialty polymers. The potential for this compound to act as a monomer exists due to its polymerizable acrylic acid moiety. However, without experimental data, any discussion of the properties of polymers derived from it would be purely speculative.
Development of Organic Electronic Materials
No research has been published on the development of organic electronic materials utilizing this compound. While the conjugated system of the molecule suggests potential semiconducting or optoelectronic properties, there is no experimental evidence to support this.
Liquid Crystal Applications
There is no information in the scientific literature regarding the application of this compound in the field of liquid crystals. The molecular shape of the compound is not inherently typical of mesogenic compounds, and no studies have explored its potential in this area.
Agricultural Chemistry and Crop Protection Applications
Similar to the field of materials science, there is a lack of specific research on the applications of this compound in agricultural chemistry and crop protection.
Development of Agrochemical Leads (e.g., Herbicides, Plant Growth Regulators)
No studies have been identified that investigate this compound as a lead compound for the development of herbicides or plant growth regulators. While some cinnamic acid derivatives have been explored for their allelopathic properties, there is no data specific to the 4-ethylphenyl derivative.
Pest Control Agent Development
There is no published research on the use of this compound in the development of pest control agents.
Environmental Chemistry and Fate Studies of this compound
The environmental fate of this compound is an area of growing interest due to its structural similarity to naturally occurring cinnamic acids and its potential introduction into the environment through various industrial applications. Understanding its persistence, transformation, and ultimate degradation is crucial for assessing its environmental impact.
Biodegradation and Environmental Transformation Pathways
Direct studies on the biodegradation of this compound are limited in publicly available scientific literature. However, probable metabolic pathways can be inferred from studies on structurally related compounds, such as other alkyl-substituted cinnamic acids, styrene, and ethylbenzene. Microbial degradation is expected to be the primary mechanism for its removal from the environment.
Based on known microbial metabolic pathways for similar aromatic compounds, a plausible biodegradation pathway for this compound can be proposed. This hypothetical pathway likely involves initial transformations at the ethyl group and the propenoic acid side chain, followed by cleavage of the aromatic ring.
Proposed Biodegradation Pathway:
A likely initial step in the microbial degradation of this compound is the oxidation of the ethyl group to form 2-(4-vinylphenyl)acrylic acid. This is analogous to the microbial oxidation of ethylbenzene. Subsequently, the vinyl group can be oxidized to form a carboxylic acid, yielding 4-(2-carboxyvinyl)benzoic acid.
Alternatively, the propenoic acid side chain can be a target for initial microbial attack. This can occur through beta-oxidation, a common pathway for the degradation of fatty acids and other molecules with alkyl chains. This would involve the formation of a thioester with coenzyme A, followed by a series of enzymatic reactions to shorten the side chain.
Ultimately, the aromatic ring is likely to be hydroxylated and subsequently cleaved by dioxygenase enzymes. This is a common strategy employed by microorganisms to degrade aromatic compounds. The resulting aliphatic intermediates would then be funneled into central metabolic pathways, such as the Krebs cycle.
Interactive Data Table: Plausible Intermediates in the Biodegradation of this compound
| Compound Name | Molecular Formula | Proposed Role in Pathway |
| This compound | C₁₁H₁₂O₂ | Starting Compound |
| 2-(4-vinylphenyl)acrylic acid | C₁₁H₁₀O₂ | Product of Ethyl Group Oxidation |
| 4-(2-carboxyvinyl)benzoic acid | C₁₀H₈O₄ | Product of Vinyl Group Oxidation |
| 4-ethylbenzaldehyde (B1584596) | C₉H₁₀O | Intermediate from side-chain cleavage |
| 4-ethylbenzoic acid | C₉H₁₀O₂ | Oxidation product of 4-ethylbenzaldehyde |
It is important to emphasize that this proposed pathway is hypothetical and requires experimental validation through microbial degradation studies with pure cultures and environmental microcosms.
Precursor Role in Complex Organic Synthesis
This compound, with its reactive carboxylic acid and alkene functionalities, as well as the substituted aromatic ring, serves as a versatile precursor for the synthesis of more complex organic molecules. While specific examples of its use in complex natural product synthesis are not extensively documented, its potential is evident from the rich chemistry of cinnamic acid derivatives.
The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations open up avenues for its incorporation into larger molecular frameworks through esterification and amidation reactions.
The alkene moiety is susceptible to a range of addition reactions, such as hydrogenation, halogenation, and epoxidation. These reactions allow for the introduction of new functional groups and the creation of chiral centers. Furthermore, the double bond can participate in cycloaddition reactions, providing a route to cyclic and heterocyclic systems.
The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. The directing effects of the ethyl and propenoic acid groups will influence the position of substitution.
Potential Synthetic Applications:
Synthesis of Novel Heterocyclic Compounds: The reactive functionalities of this compound can be utilized to construct various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.
Development of Bio-based Polymers: As a derivative of a naturally occurring compound, it has the potential to be used as a monomer for the synthesis of biodegradable and biocompatible polymers with tailored properties.
Preparation of Photoresponsive Materials: The cinnamate (B1238496) moiety is known to undergo photodimerization, a property that can be exploited in the development of photoresists and other light-sensitive materials.
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of this compound is typically achieved through classical condensation reactions such as the Knoevenagel-Doebner condensation or the Perkin reaction. These methods, while effective, often require harsh reaction conditions and can generate significant waste. Consequently, there is a growing interest in developing more sustainable and efficient synthetic routes.
Novel Synthetic Approaches:
Green Synthesis: Research into "green" synthetic methods for cinnamic acid derivatives is an active area. This includes the use of environmentally benign solvents like water, microwave-assisted reactions to reduce reaction times and energy consumption, and the development of reusable catalysts.
Enzyme-Catalyzed Synthesis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. Lipases and other hydrolases have been explored for the synthesis of cinnamic acid esters. The development of specific enzymes for the condensation step could provide a highly efficient and sustainable route to this compound.
Advanced Catalytic Systems:
Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. This methodology could be applied to the synthesis of this compound from 4-ethyl-iodobenzene and acrylic acid. Research in this area is focused on developing more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings.
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process. Various materials, including zeolites, clays, and functionalized polymers, are being investigated as supports for catalysts used in cinnamic acid synthesis.
Computational Design and Optimization of Novel Derivatives for Specific Targets (non-clinical)
Computational chemistry and molecular modeling are powerful tools for the rational design and optimization of novel derivatives of this compound for specific non-clinical applications. These in silico methods can predict the properties and activities of virtual compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.
Applications in Material Science:
Polymer Design: Quantum mechanical calculations can be used to predict the electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for designing novel monomers for polymers with specific electronic and optical properties, for example, for use in organic electronics or as photoresponsive materials.
Predicting Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability. This allows for the in silico screening of a large number of potential monomers to identify those that are most likely to yield materials with the desired characteristics.
Environmental Applications:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the environmental fate and toxicity of derivatives of this compound. By correlating molecular descriptors with experimentally determined properties, such as biodegradability or aquatic toxicity, these models can be used to design new compounds with improved environmental profiles.
Modeling Biodegradation Pathways: Computational methods can be used to model the interactions of this compound and its derivatives with the active sites of microbial enzymes. This can provide insights into the mechanisms of biodegradation and help to predict the environmental persistence of these compounds.
Interactive Data Table: Computational Tools and Their Applications
| Computational Tool | Application | Predicted Properties |
| Quantum Mechanics (e.g., DFT) | Design of monomers for polymers | Electronic properties (HOMO, LUMO), reactivity |
| Molecular Dynamics (MD) | Prediction of polymer properties | Glass transition temperature, mechanical strength |
| QSAR Modeling | Environmental risk assessment | Biodegradability, toxicity |
| Molecular Docking | Elucidation of biodegradation mechanisms | Binding affinity to microbial enzymes |
The integration of computational design with synthetic chemistry holds great promise for the development of novel derivatives of this compound with tailored properties for a wide range of non-clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-3-(4-ethylphenyl)prop-2-enoic acid, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-ethylbenzaldehyde and malonic acid, using a catalyst like piperidine. The reaction proceeds under reflux in a polar solvent (e.g., ethanol) to form the α,β-unsaturated carboxylic acid. Stereochemical purity (E-configuration) is confirmed by NMR analysis, where the coupling constant (J) between H-2 and H-3 in the trans double bond appears at ~16 Hz . Purification involves recrystallization or column chromatography to isolate the trans isomer.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Aromatic protons (4-ethylphenyl group) appear as a multiplet at δ 7.2–7.4 ppm. The trans double bond protons (H-2 and H-3) show peaks at δ 6.3 (d, J=16 Hz) and 7.6 (d, J=16 Hz), respectively. The carboxylic acid proton (if present) is observed at δ 12–13 ppm .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretching) and ~1630 cm⁻¹ (C=C stretching) confirm the α,β-unsaturated acid structure .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 179.2 (C₁₁H₁₀O₂) aligns with the molecular formula .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The α,β-unsaturated system enables participation in Michael additions, Diels-Alder reactions, and nucleophilic substitutions. For example, the carboxylic acid group can be esterified for further derivatization, while the ethylphenyl moiety allows electrophilic aromatic substitution (e.g., nitration, halogenation) to generate analogs for structure-activity studies .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) predicts hydrogen-bonding motifs. The carboxylic acid group forms dimeric O–H···O interactions (R₂²(8) motif), while the ethyl group contributes to van der Waals interactions. X-ray crystallography is critical to validate these patterns, with computational tools (e.g., Mercury CSD) used to analyze packing efficiency and polymorphism risks .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. no activity) may arise from assay conditions or impurity profiles. Researchers should:
- Replicate studies using HPLC-purified compound (>98% purity).
- Perform dose-response assays across multiple cell lines.
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities with known targets .
Q. How can computational methods optimize derivatives of this compound for enhanced enzyme inhibition?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, H-bond acceptors, and polar surface area to predict bioavailability.
- Molecular Dynamics Simulations : Assess stability of ligand-enzyme complexes (e.g., COX-2) to prioritize derivatives with improved binding kinetics.
- Synthetic Feasibility : Use retrosynthetic tools (e.g., Synthia) to ensure proposed derivatives are synthetically accessible .
Q. What role does the ethyl group play in modulating reactivity under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
